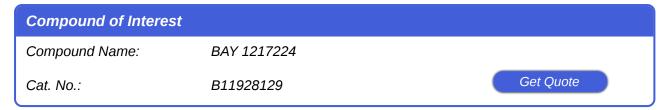


BAY 1217224: A Technical Guide to a Novel Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **BAY 1217224**, a novel, neutral, non-prodrug thrombin inhibitor with promising oral pharmacokinetics. The information presented is compiled from publicly available research, primarily the seminal work by Hillisch et al. in the Journal of Medicinal Chemistry.[1][2]

Chemical Structure and Properties

BAY 1217224 is a potent and selective inhibitor of thrombin, a key serine protease in the coagulation cascade. Its chemical structure is characterized by a central benzoxazole scaffold.

Chemical Name: N-((R)-1-(3-chlorophenyl)-2,2-difluoroethyl)-5'-methoxy-2'-((2S,5R)-5-methyl-2-(2-morpholinoethoxy)piperidine-1-carbonyl)-[2,4'-bipyridin]-5-amine Molecular Formula: C₂₄H₂₇CIFN₃O₅ Molecular Weight: 491.94 g/mol CAS Number: 1639886-32-0

A 2D representation of the chemical structure is provided below:

(Image of the chemical structure of **BAY 1217224** would be placed here if image generation were possible.)

Mechanism of Action and Signaling Pathway

BAY 1217224 exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin,



which is essential for clot formation. By binding to the active site of thrombin, **BAY 1217224** prevents this conversion and subsequent clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by **BAY 1217224**.

Caption: The Coagulation Cascade and Inhibition by BAY 1217224.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY 1217224**, as reported by Hillisch et al.[1]

Table 1: In Vitro Potency and Selectivity

Target	IC ₅₀ (nM)
Thrombin (human)	0.6
Factor Xa (human)	>10000
Trypsin (bovine)	2800
Factor VIIa (human)	>10000
Factor IXa (human)	>10000
Factor XIa (human)	>10000
Activated Protein C (human)	>10000

Table 2: In Vitro ADME and Physicochemical Properties

Value
15 x 10 ⁻⁶ cm/s
1.2
150 μΜ
3.5
85 Ų



Table 3: In Vivo Pharmacokinetics in Rats

Parameter	Value (1 mg/kg, p.o.)
Cmax	150 ng/mL
Tmax	1.5 h
AUC	600 ng⋅h/mL
Oral Bioavailability (F)	60%
Half-life (t1/2)	4 h

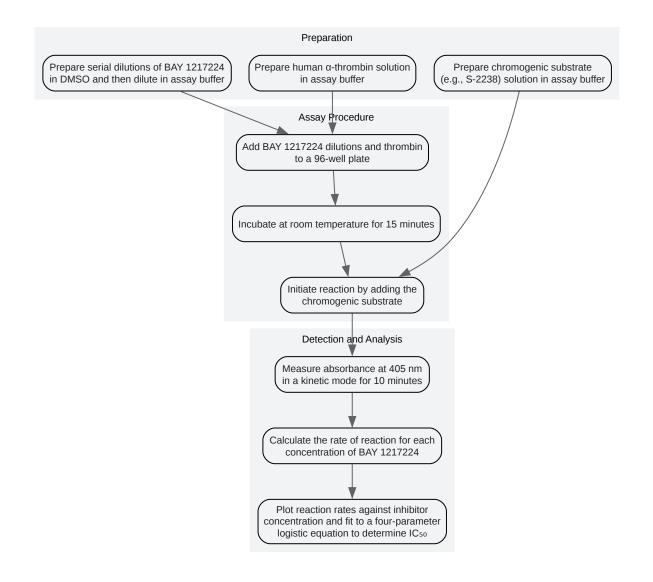
Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **BAY 1217224**.

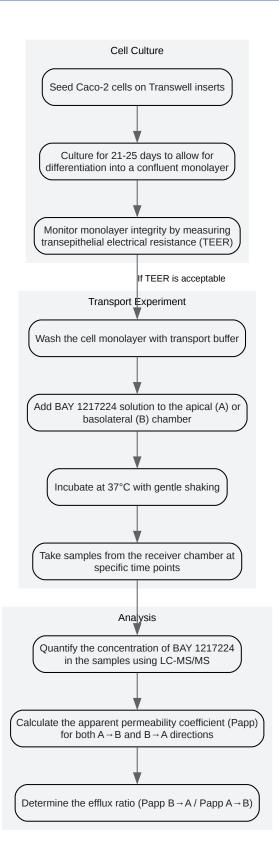
Thrombin Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **BAY 1217224** against human thrombin.

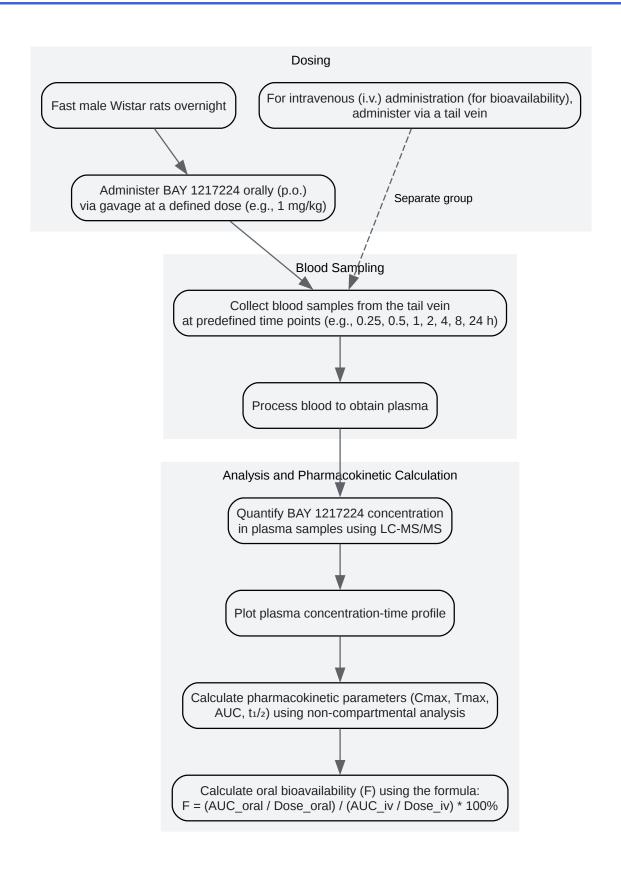












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